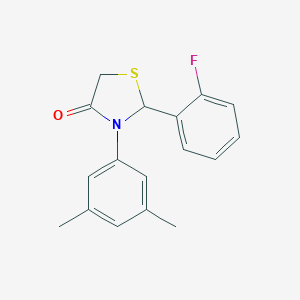
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one, also known as DMF-TZ, is a synthetic compound that belongs to the thiazolidinone family. This compound has gained significant interest in scientific research due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one acts by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to improve insulin sensitivity, reduce blood glucose levels, and reduce oxidative stress in diabetic animals.
実験室実験の利点と制限
The advantages of using 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments include its high potency, low toxicity, and ability to target multiple pathways involved in various diseases. However, the limitations of using 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments include its poor solubility in water and its limited stability in the presence of light and air.
将来の方向性
There are several future directions that can be explored in the research of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one. These include the development of novel synthetic routes to improve the yield and purity of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one, the investigation of its potential therapeutic applications in other diseases such as Alzheimer's disease and multiple sclerosis, and the development of new formulations to improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one and its potential side effects.
合成法
The synthesis of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one involves the reaction of 2-fluorobenzaldehyde with 3,5-dimethylaniline in the presence of acetic acid and sodium acetate to form 3-(3,5-dimethylphenyl)-2-fluorobenzylideneamine. This intermediate compound is then reacted with thioglycolic acid to form 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one.
科学的研究の応用
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells and induce apoptosis.
特性
製品名 |
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C17H16FNOS |
分子量 |
301.4 g/mol |
IUPAC名 |
3-(3,5-dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16FNOS/c1-11-7-12(2)9-13(8-11)19-16(20)10-21-17(19)14-5-3-4-6-15(14)18/h3-9,17H,10H2,1-2H3 |
InChIキー |
CUQWIYWZHFQGHX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(SCC2=O)C3=CC=CC=C3F)C |
正規SMILES |
CC1=CC(=CC(=C1)N2C(SCC2=O)C3=CC=CC=C3F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



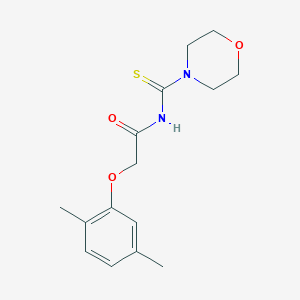
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)

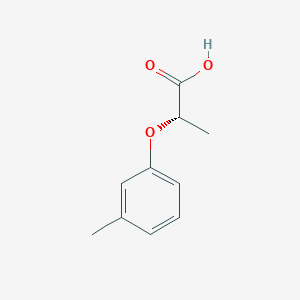
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)




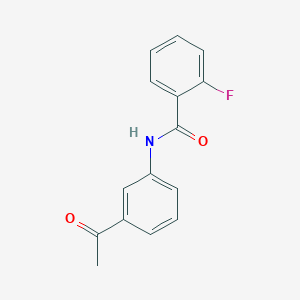
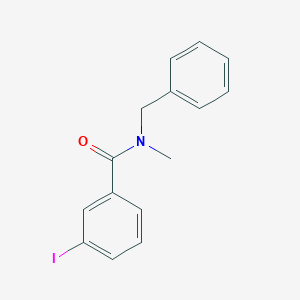
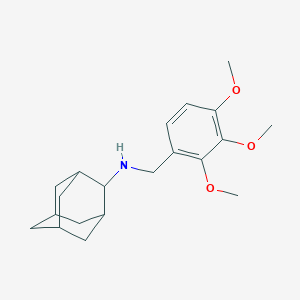
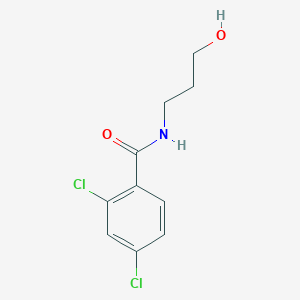
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)